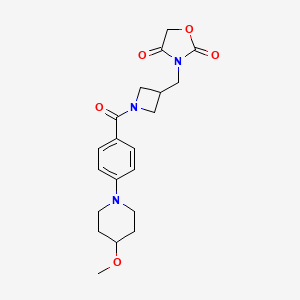![molecular formula C14H19NO4S B2680522 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid CAS No. 327091-05-4](/img/structure/B2680522.png)
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid typically involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . This compound can also affect various signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid is unique due to its specific sulfonyl and piperidine functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Eigenschaften
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15/h4-5,7-8H,1-3,6,9-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQIIWCZQSTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)


![7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![N-{2-[(2-furylmethyl)thio]ethyl}cyclobutanecarboxamide](/img/structure/B2680446.png)
![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)
![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)



![5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2680457.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-phenylmethanesulfonamide](/img/structure/B2680460.png)
